molecular formula C6H10N2OS B13607593 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol CAS No. 933694-28-1

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B13607593
CAS No.: 933694-28-1
M. Wt: 158.22 g/mol
InChI Key: PDTBFKPZTBHYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiazole ring, an amino group, and a secondary alcohol. It is a small molecule with the chemical formula C₆H₁₀N₂OS and a molecular weight of 158.221 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method involves the esterification of thiazole carboxylic acids followed by reduction and amination . The reaction conditions often include the use of methanol and hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, reduced thiazole derivatives, and substituted amino alcohols .

Scientific Research Applications

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of a thiazole ring, an amino group, and a secondary alcohol. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

933694-28-1

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H10N2OS/c1-6(9,4-7)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3

InChI Key

PDTBFKPZTBHYQB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=NC=CS1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.